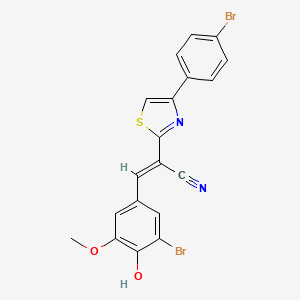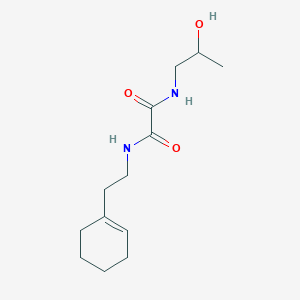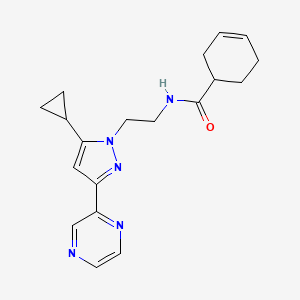![molecular formula C16H21N3O5S B2995954 2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid CAS No. 439096-37-4](/img/structure/B2995954.png)
2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 439096-37-4, is a solid substance with a molecular weight of 367.43 . Its IUPAC name is { [4-imino-6,7-dimethoxy-3- (3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O5S/c1-22-6-4-5-19-15 (17)10-7-12 (23-2)13 (24-3)8-11 (10)18-16 (19)25-9-14 (20)21/h7-8,17H,4-6,9H2,1-3H3, (H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 554.3±60.0 °C and a predicted density of 1.35±0.1 g/cm3 . It’s important to note that these are predicted values and may vary under different conditions.Scientific Research Applications
Pharmaceutical Testing and Reference Standards
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the accuracy and consistency of pharmaceutical tests, which include purity assessment, identification of active pharmaceutical ingredients, and determination of pharmacokinetic properties.
Biological Activity Profiling
Indole derivatives, which share structural similarities with the compound , are known for their wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase properties. The compound could be synthesized and screened for these biological activities, contributing to the development of new therapeutic agents.
Antiviral Agent Development
Specific indole derivatives have been reported to exhibit potent antiviral properties . By synthesizing and testing similar compounds, researchers can explore the antiviral potential of “2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid”, particularly against RNA and DNA viruses.
Cancer Treatment Research
Indole derivatives are increasingly being recognized for their role in treating cancer cells . The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, understanding its mechanism of action, and determining its potential as a chemotherapeutic agent.
Microbial Infection Therapy
The antibacterial properties of certain indole derivatives make them suitable candidates for treating microbial infections . Research into the antibacterial activity of this compound could lead to the development of new antibiotics or antiseptics.
Neurological Disorder Treatment
Indole derivatives have shown promise in treating neurological disorders due to their anticholinesterase activity . This compound could be synthesized and evaluated for its potential to treat conditions like Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments.
Metabolic Disease Management
The antidiabetic properties of indole derivatives suggest that they can play a role in managing metabolic diseases . By studying the effects of this compound on glucose metabolism and insulin sensitivity, researchers can assess its potential as an antidiabetic medication.
Anti-inflammatory and Pain Management
Indole derivatives have been identified as effective anti-inflammatory agents . Research into the anti-inflammatory properties of this compound could lead to the development of new pain management therapies, especially for chronic inflammatory conditions.
Safety And Hazards
The compound is classified under the GHS07 hazard class. It carries the signal word ‘Warning’ and has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[4-imino-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-22-6-4-5-19-15(17)10-7-12(23-2)13(24-3)8-11(10)18-16(19)25-9-14(20)21/h7-8,17H,4-6,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGAEUBMGGSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)

![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)
![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)
![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2995878.png)
![N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2995880.png)
![N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2995881.png)


![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)
![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)
![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)